

Application Notes and Protocols: Combination Therapies with ONO-Designated Compounds

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Compound of Interest

Compound Name: ONO 207

Cat. No.: B160304

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Introduction

This document provides detailed application notes and protocols for combination therapies involving compounds with designations similar to "ONO 207," which likely refers to one of a series of investigational agents developed by Ono Pharmaceutical or its partners. Given the potential for a typographical error in the query "ONO 207," this report covers three prominent investigational drugs with similar numerical designations that are currently in clinical or preclinical development for combination therapies: NLG207, JS207, and ODM-207. These notes are intended for researchers, scientists, and drug development professionals.

Section 1: NLG207 in Combination with Enzalutamide for Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Application Note:

NLG207 is a nanoparticle-drug conjugate of the topoisomerase I inhibitor camptothecin. It is designed to improve the pharmacokinetic profile and tumor delivery of camptothecin. In the context of metastatic castration-resistant prostate cancer (mCRPC), resistance to androgen receptor (AR)-targeted therapies like enzalutamide is a significant clinical challenge. Preclinical studies have suggested that dual targeting of the AR pathway and hypoxia-inducible factor-1 α (HIF-1 α), which is inhibited by camptothecin, could overcome this resistance.^{[1][2]} The

combination of NLG207 and enzalutamide has been investigated to re-sensitize enzalutamide-resistant prostate cancer.[1][2]

A phase II clinical trial (NCT03531827) was initiated to evaluate this combination. However, the study was terminated due to dose-limiting toxicities (DLTs), specifically noninfective cystitis and myelosuppression, at an NLG207 dose of 12 mg/m². [1][3][4] Despite the trial's termination, preclinical data demonstrated significant anti-tumor activity.

Quantitative Data Summary:

Table 1: Preclinical Efficacy of NLG207 and Enzalutamide Combination in Prostate Cancer Xenograft Models[2][5][6]

Xenograft Model	Treatment Group	Dosage	Tumor Volume Reduction (vs. Vehicle)
22Rv1 (subcutaneous)	NLG207	8 mg/kg	93% (P < 0.05)
22Rv1 (subcutaneous)	NLG207 + Enzalutamide	8 mg/kg (NLG207)	93% (P < 0.05)
VCaP (castrated, subcutaneous)	Enzalutamide	-	-
VCaP (castrated, subcutaneous)	NLG207 + Enzalutamide	8 mg/kg (NLG207)	51% decrease in median rate of tumor growth (vs. Enzalutamide alone, P = 0.0001)

Experimental Protocols:

1. In Vivo Xenograft Model Protocol (Adapted from preclinical studies)[2][5][6]

- Cell Lines: 22Rv1 and VCaP human prostate cancer cell lines.
- Animal Model: Male immunodeficient mice (e.g., NOD-scid gamma or similar).

- Tumor Implantation: Subcutaneously inject $1-5 \times 10^6$ cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment groups.
- Dosing Regimen:
 - Vehicle Control: Administer the appropriate vehicle solution.
 - Enzalutamide Monotherapy: Administer enzalutamide orally at a clinically relevant dose.
 - NLG207 Monotherapy: Administer NLG207 intravenously (e.g., via tail vein injection) at 8 mg/kg.
 - Combination Therapy: Administer both enzalutamide and NLG207 as per the monotherapy arms.
- Endpoint: Continue treatment for a defined period (e.g., 3 weeks) and monitor tumor volume. The primary endpoint is tumor growth inhibition.

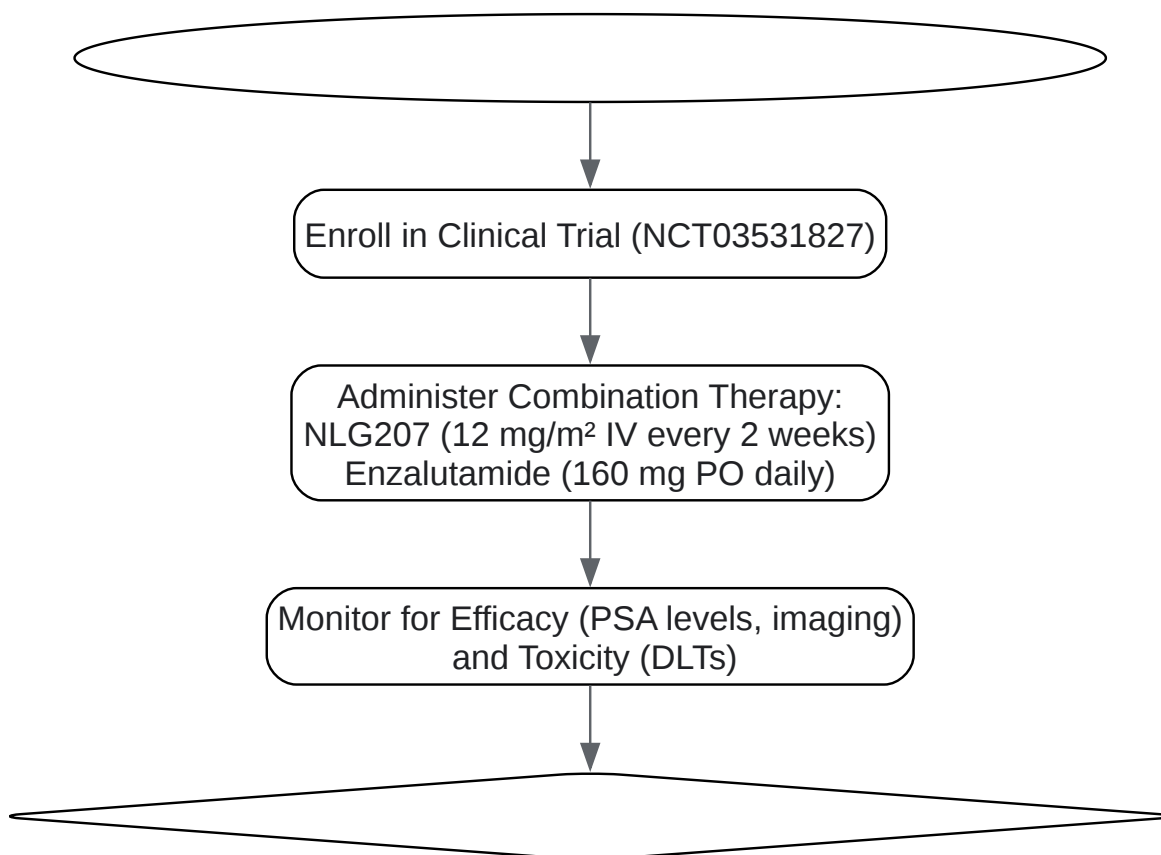
2. Clinical Trial Protocol (Phase II - NCT03531827, Terminated)[\[1\]](#)[\[3\]](#)[\[4\]](#)

- Patient Population: Patients with mCRPC who had progressed on enzalutamide.
- Study Design: Single-arm, open-label, phase II study with a dose-escalation lead-in.
- Dosing Regimen:
 - NLG207: 12 mg/m² administered via intravenous infusion every 2 weeks.
 - Enzalutamide: 160 mg administered orally once daily.
- Primary Objective: To evaluate the anti-tumor activity of the combination.

- Safety Monitoring: Closely monitor for adverse events, with a focus on cystitis and myelosuppression.

Signaling Pathway and Experimental Workflow:

Caption: Dual inhibition of AR and HIF-1 α pathways by Enzalutamide and NLG207.



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Caption: Clinical trial workflow for NLG207 and Enzalutamide combination therapy.

Section 2: JS207 in Combination with Chemotherapy for Solid Tumors

Application Note:

JS207 is a recombinant humanized bispecific antibody that simultaneously targets Programmed Cell Death Protein 1 (PD-1) and Vascular Endothelial Growth Factor A (VEGFA). [7][8][9][10] This dual-targeting approach is designed to enhance anti-tumor responses by concurrently restoring T-cell activity and inhibiting tumor angiogenesis. [7][8][9][10] JS207 is being investigated in combination with various chemotherapy agents for the treatment of advanced solid tumors, including triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC). [11][12][13]

Quantitative Data Summary:

Table 2: In Vitro Activity of JS207 [8]

Parameter	JS207
PD-1 Binding Affinity (KD)	4.60 x 10 ⁻¹⁰ M
VEGFA Inhibition (IC50)	0.773 nM
PD-1/PD-L1 Blockade (EC50)	2.89 nM

Experimental Protocols:

1. In Vitro PD-1/PD-L1 Blockade Assay [8][14]

- Cell Lines: Jurkat effector cells engineered to express human PD-1 and an NFAT-driven luciferase reporter, and CHO target cells expressing human PD-L1.
- Procedure:
 - Co-culture the Jurkat/PD-1 cells and CHO/PD-L1 cells.
 - Add varying concentrations of JS207.
 - Incubate to allow for PD-1/PD-L1 interaction and subsequent T-cell activation.
 - Measure luciferase activity as a readout of NFAT activation.
- Endpoint: Determine the EC50 value for JS207 in blocking the PD-1/PD-L1 interaction.

2. Clinical Trial Protocol (Phase II - NCT07045311 for TNBC)[11]

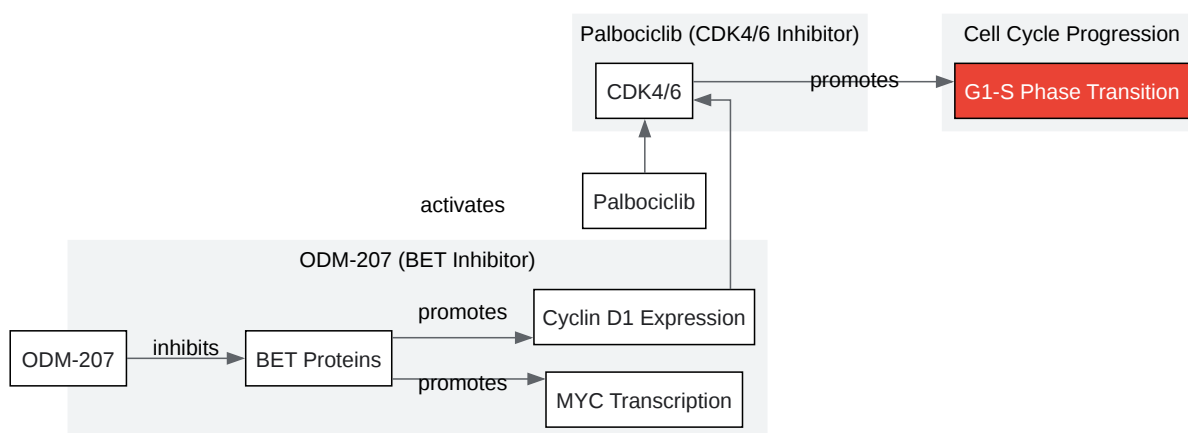
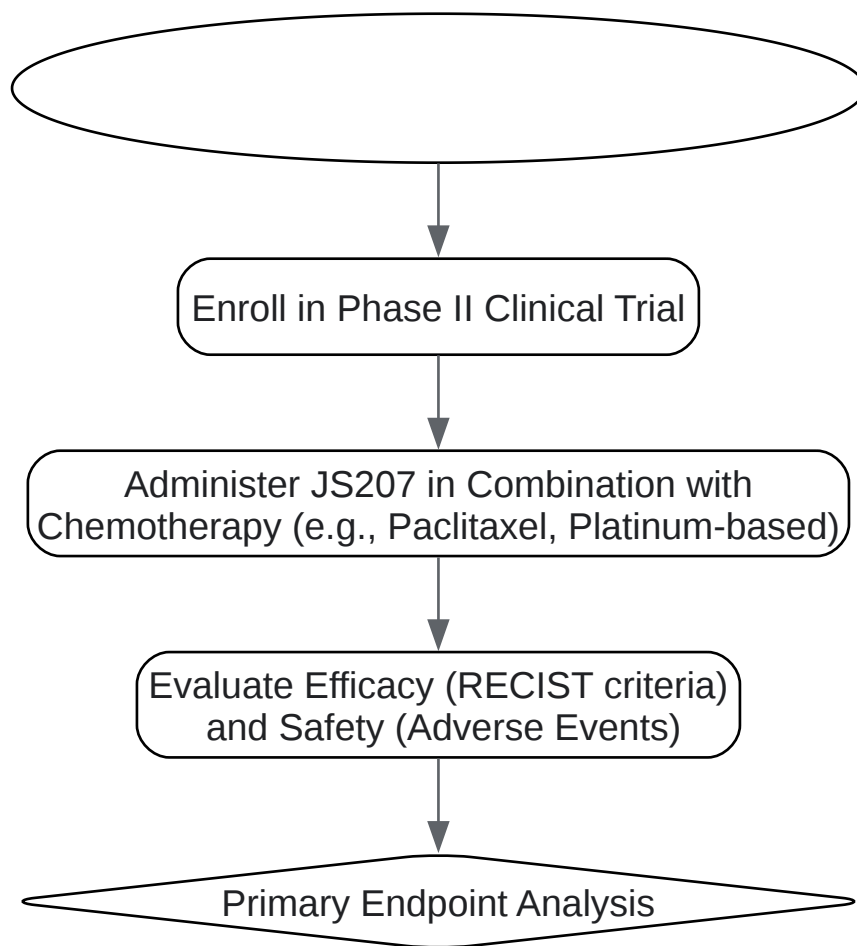
- Patient Population: Patients with recurrent or metastatic TNBC who have not received prior systemic anti-tumor therapy.
- Study Design: Open-label, multi-center, phase II study.
- Treatment Arms:
 - Cohort A: JS207 in combination with 9MW2821.
 - Cohort B: JS207 in combination with albumin paclitaxel.
- Primary Objective: To evaluate the efficacy and safety of the combination therapies.

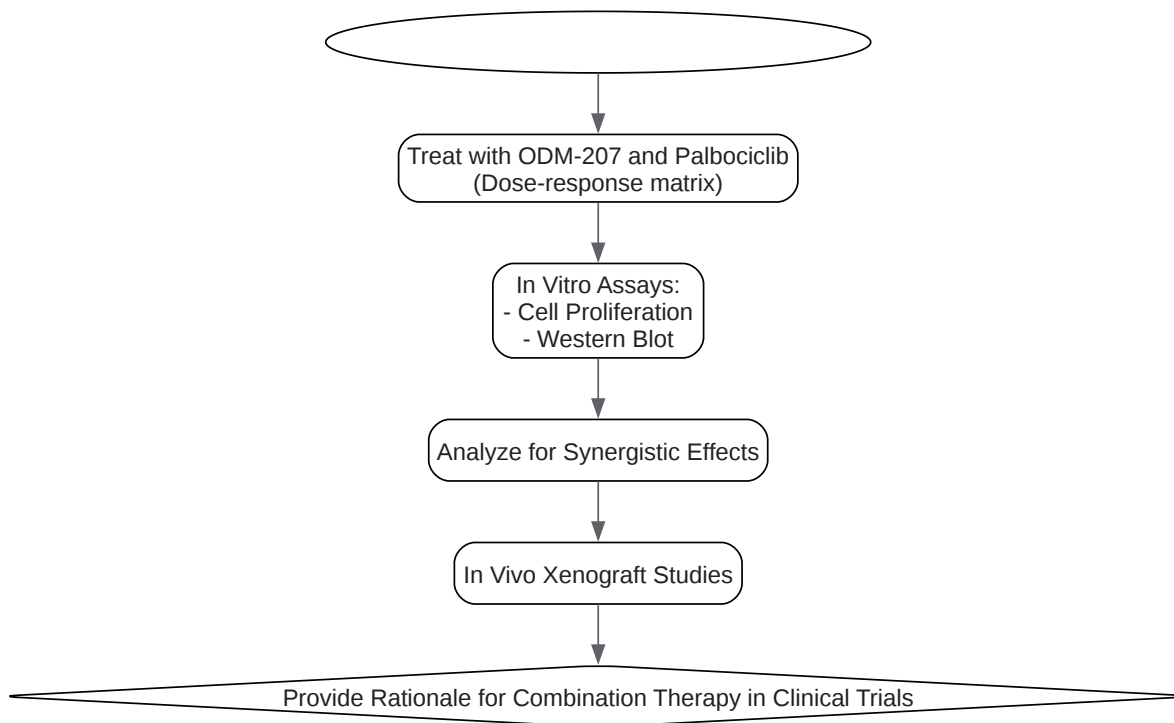
3. Clinical Trial Protocol (Phase II for NSCLC)[13]

- Patient Population: Treatment-naïve, resectable or unresectable stage II-III NSCLC.
- Study Design: Phase II clinical study.
- Treatment Regimen: 3 cycles of JS207 combined with platinum-based doublet chemotherapy as neoadjuvant therapy, followed by surgery or chemoradiotherapy, and then adjuvant/consolidation therapy with JS207.

Signaling Pathway and Experimental Workflow:

Caption: Dual mechanism of action of JS207 targeting PD-1 and VEGFA.





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